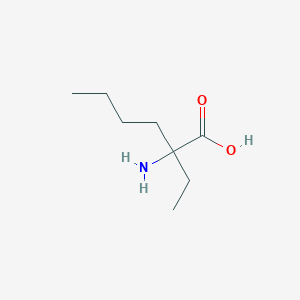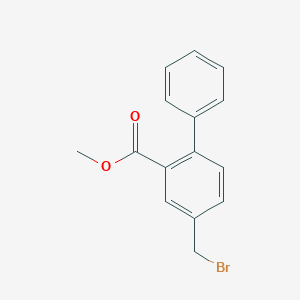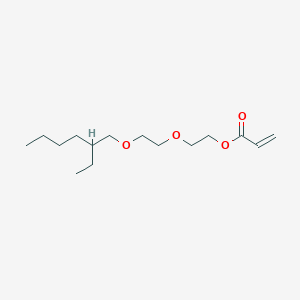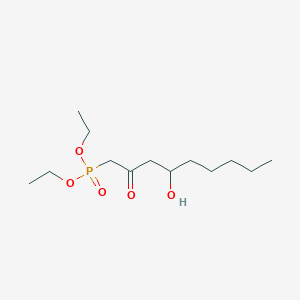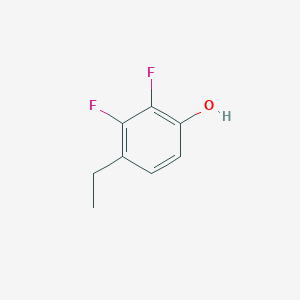
(S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one, also known as β-ionone, is a naturally occurring compound found in various fruits, vegetables, and flowers. It is commonly used in the fragrance industry due to its pleasant odor, which is reminiscent of violets and roses. In recent years, β-ionone has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of β-ionone is not fully understood. However, it has been suggested that it may act through various pathways, including the modulation of oxidative stress, inflammation, and cell signaling pathways. β-ionone has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
β-ionone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. β-ionone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, β-ionone has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
β-ionone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when synthesized through the condensation of β-cyclocitral with acetone. β-ionone is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one of the limitations of β-ionone is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on β-ionone. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the specific mechanisms of action of β-ionone in inducing apoptosis in cancer cells. Another area of interest is its potential use as an anti-inflammatory agent. More research is needed to determine the optimal dosage and administration of β-ionone for its anti-inflammatory effects. Finally, the potential use of β-ionone as an antioxidant agent in the prevention of oxidative stress-related diseases is an area that warrants further investigation.
Synthesis Methods
β-ionone can be synthesized through various methods, including the cyclization of citral, the isomerization of α-ionone, and the rearrangement of geraniol. One of the most commonly used methods involves the condensation of β-cyclocitral with acetone in the presence of a catalyst. This method yields a high purity of β-ionone and is widely used in the fragrance industry.
Scientific Research Applications
β-ionone has been found to have various therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties. In a study conducted by Kim et al. (2018), β-ionone was found to inhibit the proliferation of human breast cancer cells by inducing apoptosis. Another study by Chen et al. (2019) showed that β-ionone had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
properties
CAS RN |
119439-21-3 |
|---|---|
Product Name |
(S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(6S)-6-methyl-3-propan-2-ylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h5,7-8H,4,6H2,1-3H3/t8-/m0/s1 |
InChI Key |
RIGRXRHXNMJXHD-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CC=C(CC1=O)C(C)C |
SMILES |
CC1CC=C(CC1=O)C(C)C |
Canonical SMILES |
CC1CC=C(CC1=O)C(C)C |
synonyms |
3-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,(6S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



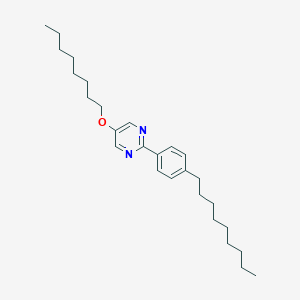


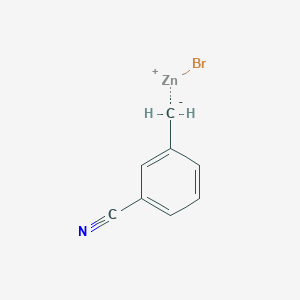


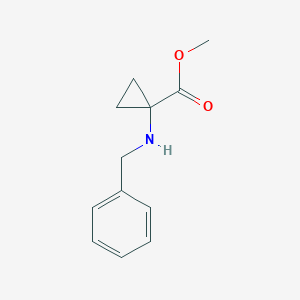
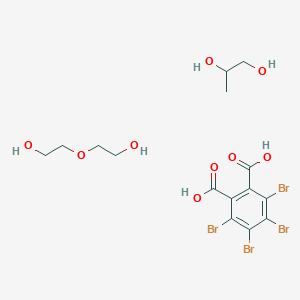
![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
